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Cat. No.: B15620054 Get Quote

An In-Depth Technical Guide to a Covalent Ligand for the E3 Ligase TRIM25

This guide provides a comprehensive overview of the biology of the E3 ubiquitin ligase TRIM25

and a novel covalent ligand that targets its substrate-binding domain. The information

presented is intended for researchers, scientists, and drug development professionals working

in the field of targeted protein degradation and ubiquitination.

The Target: TRIM25 E3 Ubiquitin Ligase
Tripartite motif-containing protein 25 (TRIM25) is a member of the TRIM family of RING-type

E3 ubiquitin ligases.[1][2] These enzymes play a critical role in the post-translational

modification of proteins through ubiquitination, a process that can lead to protein degradation,

altered cellular localization, or modulation of protein activity.[1][3] TRIM25 is a multifaceted

protein implicated in a variety of cellular processes, including antiviral innate immunity, cancer

signaling pathways, and cell proliferation.[1][4][5]

1.1 Structure and Domains

TRIM25 is characterized by a conserved N-terminal tripartite motif (TRIM), which consists of:

A RING-finger domain: This domain is responsible for binding to the E2 ubiquitin-conjugating

enzyme and is essential for the catalytic activity of the ligase.[6][7]
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A B-box domain: The function of this domain is not fully elucidated but is thought to be

involved in protein-protein interactions and the overall structural integrity of the TRIM protein.

[6][7]

A coiled-coil domain: This domain facilitates the dimerization of TRIM25, which is crucial for

its E3 ligase activity.[6][7]

In addition to the TRIM motif, TRIM25 possesses a C-terminal PRYSPRY domain, which

functions as the substrate-binding domain.[1][2] This domain is responsible for recognizing and

recruiting specific target proteins for ubiquitination.[1]

1.2 Biological Function and Signaling Pathways

TRIM25 is a key regulator in several critical signaling pathways:

Antiviral Innate Immunity: TRIM25 is essential for the activation of the RIG-I signaling

pathway, a primary defense mechanism against RNA viruses.[8][9] Upon viral RNA

recognition by RIG-I, TRIM25 mediates the K63-linked ubiquitination of the RIG-I CARD

domains.[8][9] This ubiquitination is a critical step for the downstream activation of MAVS

and the subsequent production of type I interferons.[8]

Cancer Signaling: TRIM25 has been identified as an oncogene in several types of cancer,

including breast and colorectal cancer.[10][11] It can promote tumor progression by

activating signaling pathways such as TGF-β and NF-κB.[10][11] For instance, TRIM25 can

enhance the K63-linked polyubiquitination of TRAF2, leading to the activation of the NF-κB

pathway.[11]

Other Substrates: TRIM25 has been shown to ubiquitinate other proteins, including the zinc-

finger antiviral protein (ZAP) and DDX3X, highlighting its diverse roles in cellular regulation.

[1][12]

A Covalent Ligand for TRIM25: "TRIM25 Ligand-10"
Given that a specific "E3 ligase Ligand 25" is not described in the literature, this guide focuses

on a well-characterized novel covalent ligand for TRIM25, referred to as Compound 10 in its

discovery publication, which we will call "TRIM25 Ligand-10".[1] This ligand represents a

significant advancement in the ability to pharmacologically modulate TRIM25 activity.
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TRIM25 Ligand-10 was identified through a covalent fragment screening campaign and was

subsequently optimized.[1][2] It is a chloroacetamide-containing fragment that covalently

modifies a cysteine residue (Cys498) within the PRYSPRY substrate-binding domain of

TRIM25.[1][13]

Quantitative Data
The following tables summarize the key quantitative findings related to TRIM25 Ligand-10 and

its derivatives.

Table 1: Covalent Labeling Efficiency and Kinetic Parameters of TRIM25 Ligands.[2]

Compound
% Labeling of TRIM25
PRYSPRY (50 µM)

kobs (h⁻¹)

Fragment 1 25.3 0.05

Fragment 2 22.1 0.04

Fragment 3 19.8 0.03

Ligand-10 >95 1.2

| Ligand-11 | >95 | 1.0 |

Table 2: Ternary Complex Formation Affinity with a Heterobifunctional Compound.[1]

Heterobifunctional
Compound

Target Protein
KD (nM) for Target Binding
to Ligand-TRIM25 Complex

HB1 BRD4 BD2 15 ± 1.9

HB2 BRD4 BD2 20 ± 2.1

| HB3 | BRD4 BD2 | 22.5 ± 3.6 |

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12067093/
https://www.researchgate.net/publication/391663152_Discovery_and_optimisation_of_a_covalent_ligand_for_TRIM25_and_its_application_to_targeted_protein_ubiquitination
https://pmc.ncbi.nlm.nih.gov/articles/PMC12067093/
https://www.medchemexpress.com/trim25-ligand-1.html?locale=ko-KR
https://www.researchgate.net/publication/391663152_Discovery_and_optimisation_of_a_covalent_ligand_for_TRIM25_and_its_application_to_targeted_protein_ubiquitination
https://pmc.ncbi.nlm.nih.gov/articles/PMC12067093/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed methodologies for the key experiments involved in the discovery and characterization

of TRIM25 Ligand-10 are provided below.

4.1 Covalent Fragment Screening by Intact Protein LC-MS

This protocol was used to identify the initial covalent fragment hits for the TRIM25 PRYSPRY

domain.[1]

Protein Preparation: Recombinantly expressed TRIM25 PRYSPRY domain is prepared at a

concentration of 0.25 µM in an appropriate buffer.

Fragment Library: A library of cysteine-reactive chloroacetamide fragments is used for

screening.[1]

Incubation: The TRIM25 PRYSPRY domain is incubated with each fragment at a

concentration of 50 µM at 4°C for 24 hours.[1]

LC-MS Analysis: The reaction mixtures are analyzed by liquid chromatography-mass

spectrometry (LC-MS) to detect the mass shift corresponding to the covalent adduction of a

fragment to the protein.

Data Analysis: The percentage of labeled protein is calculated by comparing the relative

intensities of the apo (unbound) protein and the protein-fragment complex peaks in the mass

spectrum.[1]

4.2 In Vitro Auto-Ubiquitination Assay

This assay is used to determine the effect of TRIM25 Ligand-10 on the E3 ligase activity of

TRIM25.[1]

Reaction Components:

E1 activating enzyme (e.g., UBE1)

E2 conjugating enzyme (e.g., UbcH5c)

Ubiquitin
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ATP

Full-length TRIM25 protein

TRIM25 Ligand-10 or DMSO (vehicle control)

Procedure:

Pre-incubate full-length TRIM25 with TRIM25 Ligand-10 or DMSO.

Initiate the ubiquitination reaction by adding E1, E2, ubiquitin, and ATP.

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).[6]

Quench the reaction by adding SDS-PAGE loading buffer.

Detection:

Separate the reaction products by SDS-PAGE.

Perform a Western blot using an anti-ubiquitin antibody to visualize the formation of

polyubiquitin chains on TRIM25. An increase in the intensity of the high-molecular-weight

ubiquitin smear indicates enhanced auto-ubiquitination.[6]

4.3 Cellular Target Engagement

This experiment confirms that the ligand can bind to TRIM25 within a cellular context.[1]

Cell Culture: Use a relevant cell line (e.g., THP-1 monocytes).[1]

Treatment: Treat the cells with TRIM25 Ligand-10 for a specified time.

Lysis: Lyse the cells under conditions that preserve protein integrity.

Chemoproteomics:

The cell lysate is subjected to techniques such as competitive affinity-based profiling.
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Alternatively, click chemistry can be used if the ligand is synthesized with a bio-orthogonal

handle.

Mass Spectrometry: Analyze the samples by mass spectrometry to identify the proteins that

are covalently modified by the ligand. The selective labeling of TRIM25 confirms cellular

target engagement.[1]

Visualizations
5.1 Signaling Pathway: TRIM25 in RIG-I Antiviral Signaling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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